10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine
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Overview
Description
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is a chemical compound with the molecular formula C20H14F3NO2S2 and a molecular weight of 421.46 g/mol . This compound is part of the phenothiazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine involves the trifluoromethylation of phenothiazine derivatives. One common method includes the radical-mediated addition of trifluoromethyl groups to aryl alkyl alkynes . This process typically involves the use of sulfonyl radicals, which are generated by the addition of CF3 radicals to allylsulfonic acid derivatives . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Chemical Reactions Analysis
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
10-methyl-10H-phenothiazine: This compound lacks the trifluoromethyl and sulfonyl groups, resulting in different chemical and biological properties.
10-benzoyl-10H-phenothiazine:
2-chloro-10-(chloroacetyl)-10H-phenothiazine: The chloro and chloroacetyl groups confer different chemical behaviors and uses compared to the trifluoromethyl and sulfonyl groups.
Properties
Molecular Formula |
C20H14F3NO2S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C20H14F3NO2S2/c1-13-6-9-15(10-7-13)28(25,26)24-16-4-2-3-5-18(16)27-19-11-8-14(12-17(19)24)20(21,22)23/h2-12H,1H3 |
InChI Key |
GQTBPJPEBWXHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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